molecular formula C17H18BrNO3 B3863300 [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine

[2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine

Cat. No.: B3863300
M. Wt: 364.2 g/mol
InChI Key: RQPOKEOUHNXSGS-UHFFFAOYSA-N
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Description

[2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine is a complex organic compound that features both benzodioxole and bromomethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Bromination and Methoxylation: The phenyl ring is brominated using bromine in the presence of a catalyst, followed by methoxylation using methanol and a base.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the bromomethoxyphenyl group using a suitable amine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of benzodioxole and bromomethoxyphenyl groups with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various biological targets, including enzymes and receptors, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The benzodioxole group can interact with enzymes or receptors, potentially inhibiting their activity. The bromomethoxyphenyl group may enhance binding affinity or selectivity towards certain targets. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    [2-(2H-1,3-benzodioxol-5-yl)ethyl][(4-methoxyphenyl)methyl]amine: Lacks the bromine atom, which may affect its reactivity and binding properties.

    [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-chloro-4-methoxyphenyl)methyl]amine: Contains a chlorine atom instead of bromine, which may alter its chemical and biological properties.

    [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-hydroxyphenyl)methyl]amine: Has a hydroxyl group instead of a methoxy group, potentially affecting its reactivity and solubility.

Uniqueness

The presence of both benzodioxole and bromomethoxyphenyl groups in [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine makes it unique. The bromine atom can participate in various substitution reactions, while the methoxy group can undergo oxidation, providing a versatile platform for chemical modifications and applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(3-bromo-4-methoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-20-15-4-3-13(8-14(15)18)10-19-7-6-12-2-5-16-17(9-12)22-11-21-16/h2-5,8-9,19H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPOKEOUHNXSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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